molecular formula C7H6N2O2S B8544057 Methyl 3-cyanothiophen-2-ylcarbamate

Methyl 3-cyanothiophen-2-ylcarbamate

Cat. No.: B8544057
M. Wt: 182.20 g/mol
InChI Key: PDABAHVQSIVIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-cyanothiophen-2-ylcarbamate is a useful research compound. Its molecular formula is C7H6N2O2S and its molecular weight is 182.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H6N2O2S

Molecular Weight

182.20 g/mol

IUPAC Name

methyl N-(3-cyanothiophen-2-yl)carbamate

InChI

InChI=1S/C7H6N2O2S/c1-11-7(10)9-6-5(4-8)2-3-12-6/h2-3H,1H3,(H,9,10)

InChI Key

PDABAHVQSIVIKP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(C=CS1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl chloroformate (7.61 g, 80.5 mmol) was added drop-wise to a stirred of 2-amino-3-cyanothiophene (10 g, 80.5 mmol) and pyridine (19.1 g, 242 mmol) in dichloromethane (250 mL) at 0° C. After addition, the mixture was warmed to room temperature and stirred overnight. The reaction was treated with water (50 mL) and extracted with dichloromethane (3×150 mL). The combined organic phase was washed with 1 N hydrochloric acid (2×150 mL), saturated aqueous sodium bicarbonate (100 mL), brine (100 mL), and dried over sodium sulfate. It was filtered and concentrated to give a crude product, which was triturated with a solution of methyl tert-butyl ether and petroleum ether (1:1, 50 mL) to give 11 g (75%) of methyl 3-cyanothiophen-2-ylcarbamate as a pale white solid. 1H NMR (400 MHz, CDCl3) δ 3.90 (s, 3H), 6.63-6.65 (d, 1H), 6.94-6.96 (d, 1H), 7.94 (s, 1H).
Quantity
7.61 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
19.1 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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